molecular formula C13H18N2O3 B11809359 (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B11809359
M. Wt: 250.29 g/mol
InChI Key: PHVGNIVBGOBZCV-GFCCVEGCSA-N
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Description

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative with a benzyl ester group at the 4-position and an aminomethyl substituent at the 3-position of the morpholine ring. Its stereochemistry at the 3-position (R-configuration) is critical for its biological activity and interactions with enantioselective targets. This compound is widely studied in medicinal chemistry as a precursor for synthesizing pharmacologically active molecules, particularly those targeting enzymes or receptors requiring chiral recognition .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1

InChI Key

PHVGNIVBGOBZCV-GFCCVEGCSA-N

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CN

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Mixed Anhydride Intermediates

The most widely documented method for preparing (R)-benzyl 3-(aminomethyl)morpholine-4-carboxylate involves the formation of mixed anhydride intermediates. As described in Patent WO2013072933A2, this approach begins with the reaction of a precursor compound, formula-5 (3-(aminomethyl)morpholine-4-carboxylic acid), with isobutyl chloroformate in the presence of N-methylmorpholine and methylene dichloride (DCM) at temperatures ranging from -75°C to -0°C . The mixed anhydride is subsequently treated with benzylamine to yield the benzyl-protected product.

Critical parameters for this step include:

  • Solvent Selection : Methylene dichloride is preferred due to its low polarity, which stabilizes the reactive intermediate.

  • Temperature Control : Reactions conducted below -40°C minimize racemization and side reactions .

  • Stoichiometry : A 1:1 molar ratio of formula-5 to isobutyl chloroformate ensures complete conversion, with excess benzylamine (1.2 equivalents) driving the reaction to completion.

Post-reaction workup involves extraction with DCM, followed by evaporation under reduced pressure. The crude product is purified via column chromatography using a mobile phase of 1 mL o-phosphoric acid in water, achieving a purity of >99% by HPLC .

Chiral Resolution Using (D)-(+)-Ditoluoyl Tartaric Acid

To isolate the (R)-enantiomer from racemic mixtures, chiral resolution with (D)-(+)-ditoluoyl tartaric acid (DTTA) is employed. This method, adapted from Patent WO2013072933A2, involves forming a diastereomeric salt by reacting racemic benzyl 3-(aminomethyl)morpholine-4-carboxylate with DTTA in aqueous methanol . The (R)-enantiomer preferentially crystallizes as its DTTA salt, while the (S)-enantiomer remains in solution.

Optimized Conditions :

  • Solvent System : Methanol/water (4:1 v/v) at 70–80°C ensures solubility of both enantiomers.

  • Cooling Gradient : Gradual cooling to 10–15°C over 12–24 hours promotes selective crystallization of the (R)-enantiomer salt .

  • Basification : The isolated DTTA salt is treated with aqueous ammonia to liberate the free base, followed by extraction into DCM.

This method achieves an ee of >99.9% and a chemical purity of 99.9% (GC), making it suitable for large-scale production .

Acetylation for Enhanced Stability

Acetylation of the aminomethyl group is a critical step in stabilizing the compound for storage and further functionalization. As outlined in Patent WO2013072933A2, this compound is treated with acetic anhydride in tetrahydrofuran (THF) using pyridine as a base . The reaction proceeds at 10–35°C over 30–180 minutes, yielding the acetylated derivative with minimal epimerization.

Key Observations :

  • Base Influence : Pyridine outperforms inorganic bases (e.g., sodium carbonate) by neutralizing HCl generated during acetylation, preventing acid-catalyzed racemization .

  • Solvent Compatibility : THF provides optimal solubility for both the starting material and acetylating agent, ensuring homogeneous reaction conditions.

Purification and Characterization

Final purification of this compound employs distillation under reduced pressure (120–130°C at 26 mbar) to remove residual solvents and byproducts . Analytical characterization includes:

  • HPLC : A C18 column with a phosphoric acid buffer mobile phase confirms purity >99% .

  • Chiral GC : Using a β-cyclodextrin column, the ee is determined to exceed 99.9% .

  • NMR : ¹H and ¹³C spectra verify the absence of diastereomeric impurities .

Industrial Scalability and Environmental Considerations

The mixed anhydride method is favored for industrial scale-up due to its high yield (84%) and minimal waste generation . However, the use of DCM poses environmental and safety concerns, prompting exploration of greener solvents like 2-methyl-THF. Conversely, the DTTA resolution method, while enantioselective, generates stoichiometric amounts of tartaric acid waste, necessitating recycling protocols .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate serves as a crucial building block in synthesizing various pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

  • Anticonvulsant Activity : Research indicates that derivatives of compounds similar to this compound have shown promising anticonvulsant properties in rodent models. The structure-activity relationship (SAR) studies have identified modifications that enhance efficacy against seizures, indicating potential for developing new antiepileptic drugs .

Anticancer Research

The compound has been explored for its anticancer properties. Studies have demonstrated that morpholine derivatives can inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : The compound may act by modulating enzyme activity or binding to specific receptors involved in cancer progression. For instance, inhibitors targeting deubiquitinases like USP1/UAF1 have shown potential as anticancer agents .
  • Case Studies : In vitro studies have assessed the efficacy of this compound and its derivatives against multiple cancer cell lines, showing significant inhibition rates .

The compound has been investigated for various biological activities beyond anticancer effects:

  • Antimicrobial Properties : Some studies suggest that morpholine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Anticonvulsant Activity Assessment

A series of compounds based on the structure of this compound were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain modifications at the benzyl position significantly enhanced seizure protection compared to unmodified compounds .

Anticancer Evaluation

In a study assessing various morpholine derivatives, this compound was included in a screening against several cancer cell lines. The findings revealed a notable reduction in cell viability, particularly against leukemia and CNS cancer cells, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

  • Structural Difference: The aminomethyl group is at the 2-position instead of the 3-position on the morpholine ring (CAS 317365-31-4) .
  • Impact on Activity: Positional isomerism alters steric and electronic interactions. For example, the 2-substituted isomer may exhibit reduced binding affinity to targets requiring a specific spatial arrangement of the aminomethyl group.
  • Synthesis : Both isomers are synthesized via similar routes (e.g., reductive amination or nucleophilic substitution), but regioselectivity must be controlled using protecting group strategies .

Enantiomeric Forms: (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate Hydrochloride

  • Structural Difference : Replaces the morpholine ring with a pyrrolidine ring and adopts the S-configuration (CAS 1217619-19-6) .
  • Biological Relevance : The pyrrolidine analog may exhibit different pharmacokinetic properties due to reduced polarity and altered hydrogen-bonding capacity. Enantiomeric differences (R vs. S) can lead to divergent interactions with chiral biological targets, such as enzymes or transporters .

Piperidine-Based Analogs: (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride

  • Structural Difference: A piperidine core replaces the morpholine ring, with additional functionalization (4-cyano group) (CAS 27807-51-8) .
  • Applications: This compound is used in peptide mimetics and enzyme inhibitors.

Functionalized Derivatives: N-[3-(Aminomethyl)benzyl]acetamidine (1400W)

  • Pharmacological Profile: 1400W is a highly selective inducible nitric oxide synthase (iNOS) inhibitor. Its potency (Ki ≤7 nM for iNOS vs. 50 μM for endothelial NOS) highlights the importance of the aminomethylbenzyl scaffold in isoform-specific inhibition .

Biological Activity

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.298 g/mol
  • Functional Groups : Contains a morpholine ring, an amino group, and a carboxylate moiety.

These features contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown potential as an anticancer agent. A recent study explored its cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The results indicated that this compound effectively inhibits cell proliferation in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer effects.
  • Interaction with Cell Membranes : Its amphiphilic nature allows it to integrate into cell membranes, disrupting membrane integrity and function.
  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of this compound. The lead compound demonstrated significant activity against multiple cancer types, with a focus on enhancing selectivity toward cancer cells over normal cells .

Case Study: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results highlighted its potential as a treatment option for infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with Boc-protected intermediates. For example, tert-butyl-protected analogs (e.g., (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, CAS 1174913-80-4) are synthesized via nucleophilic substitution or coupling reactions using dichloromethane or THF as solvents and triethylamine as a base . Key steps include:

  • Aminomethylation : Reaction of morpholine derivatives with benzyl chloroformate under anhydrous conditions.
  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to remove tert-butyl groups.
    Purity is verified via HPLC (retention time >95%) and NMR (e.g., absence of δ 1.4 ppm tert-butyl signals post-deprotection) .

Q. How can the stereochemical integrity of the (R)-configuration be validated during synthesis?

Methodological Answer: Chiral HPLC or polarimetry is critical for confirming enantiomeric excess. For example, analogs like (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8) are analyzed using Chiralpak AD-H columns with hexane:isopropanol (80:20) mobile phases. X-ray crystallography of intermediates (e.g., tert-butyl-protected derivatives) provides definitive confirmation of the (R)-configuration .

Q. What solvents and reaction conditions are recommended for handling this compound?

Methodological Answer:

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with amine and ester functionalities.
  • Temperature : Reactions are conducted at 0–25°C to prevent epimerization.
  • Stability : Store at –20°C under inert gas (argon) to avoid hydrolysis of the benzyl ester group .

Advanced Research Questions

Q. How does the fluorination of analogous compounds (e.g., (R)-3-fluoropiperidine derivatives) inform the design of this compound for bioactivity?

Methodological Answer: Fluorinated analogs (e.g., (R)-4-amino-3-fluoropiperidine-1-carboxylate, CAS 1268520-05-3) exhibit enhanced metabolic stability and receptor binding affinity. Comparative studies using:

  • Kinetic assays : Measure half-life in human liver microsomes to assess metabolic stability.
  • Molecular docking : Predict interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., nitric oxide synthase) .

Q. What strategies resolve contradictions in yield data between solution-phase and solid-phase syntheses?

Methodological Answer: Discrepancies arise from competing side reactions (e.g., oxazolidinone formation). Strategies include:

  • Optimized coupling agents : Use HATU instead of EDCI to improve amide bond formation efficiency.
  • Continuous flow reactors : Enhance reproducibility (e.g., 85% yield in flow vs. 60% in batch for tert-butyl intermediates) .

Q. How can the compound’s role in modulating inflammatory pathways be experimentally validated?

Methodological Answer:

  • In vitro models : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
  • In vivo models : Use murine colitis models to assess mucosal barrier protection (e.g., reduced neutrophil infiltration via ELISA for myeloperoxidase) .

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